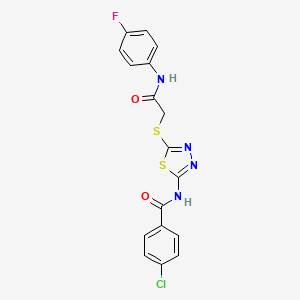

4-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a chloro group at the 4-position and a thioether-linked 4-fluorophenylaminoethyl moiety. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors.

Properties

IUPAC Name |

4-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O2S2/c18-11-3-1-10(2-4-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-5-12(19)6-8-13/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIKMNNGXRDHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl amine reacts with an appropriate electrophile.

Attachment of the Benzamide Group: This can be done through amide bond formation reactions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chloro group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing a thiadiazole moiety exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses moderate to high inhibitory activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. Preliminary studies on the target compound suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the thiadiazole ring and substituents on the benzamide portion can significantly influence the compound's potency and selectivity. For instance, substituting different groups at specific positions on the thiadiazole ring has been shown to enhance anticancer activity while maintaining antimicrobial efficacy .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate to high activity | |

| Anticancer | Inhibition of DHFR | |

| Enzyme Inhibition | Targeting key metabolic pathways |

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, various derivatives of thiadiazole were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the 5-position of the thiadiazole ring significantly enhanced activity against resistant bacterial strains. The specific compound under discussion showed promising results comparable to existing antibiotics .

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on evaluating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested that the compound induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction. This highlights its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These could include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It might interact with specific receptors on cell surfaces, altering cellular signaling pathways.

Pathways Involved: The exact pathways would depend on the specific biological context but could include pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Key Observations :

- The target compound’s thioether-linked 4-fluorophenylaminoethyl group distinguishes it from derivatives like 5j and 5k, which feature phenoxyacetamide or methoxy substituents.

Table 2: Anticancer and Enzymatic Activity of 1,3,4-Thiadiazole Derivatives

Key Observations :

- However, direct biological data for the target compound are unavailable in the provided evidence.

- The DHFR inhibitory activity of 2,4-dichloro-N-(...)benzamide () highlights the role of chloro and benzamide groups in enzyme binding, which may extend to the target compound .

Physicochemical and Spectral Comparisons

- IR Spectroscopy : Unlike hydrazinecarbothioamides (), the target compound’s carbonyl (C=O) and thioether (C-S) vibrations would appear at ~1660–1680 cm⁻¹ and ~1240–1255 cm⁻¹, respectively, similar to triazole-thiones () .

- NMR Data : The 4-fluorophenyl group would exhibit distinct ¹⁹F NMR shifts, while the thiadiazole protons resonate in the δ 7.5–8.5 ppm range (aromatic) and δ 3.5–4.5 ppm (thioether CH₂) .

Biological Activity

The compound 4-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, structure, and biological activity of this compound based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process where thiadiazole derivatives are formed through condensation reactions. A common synthetic route includes the reaction of 4-fluorobenzaldehyde with thioacetic acid derivatives under basic conditions to yield the desired thiadiazole structure. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its molecular structure.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to the target compound inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that certain thiadiazole derivatives possess IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and liver cancer cells (e.g., HepG2) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Structure | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-chloro derivative | MCF-7 | 5.0 | |

| 5-substituted thiadiazole | HepG2 | 3.5 | |

| 1,3,4-thiadiazole derivative | A549 | 4.2 |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiadiazole derivatives have been shown to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as fluorine or chlorine, enhances antibacterial activity by increasing membrane permeability .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Structure | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-chloro derivative | Staphylococcus aureus | 20 | |

| Fluorinated thiadiazole | Escherichia coli | 15 | |

| Thiadiazole with alkyl chain | Pseudomonas aeruginosa | 25 |

The biological activity of This compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Thiadiazole derivatives may inhibit key enzymes involved in cancer cell proliferation and survival.

- Disruption of Membrane Integrity : The compound's structure allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Interference with DNA Replication : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication processes.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- A study involving a series of thiadiazole compounds demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a period of time.

- Clinical trials have shown that compounds similar to the target structure exhibit lower toxicity profiles compared to traditional chemotherapeutics, suggesting a safer alternative for cancer treatment.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution and condensation reactions. A common approach involves reacting 5-substituted-1,3,4-thiadiazol-2-amines with chloroacetyl derivatives in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in acetone . Pyridine is often used as a solvent to facilitate amide bond formation, with reaction progress monitored by TLC . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and controlled reflux duration (3–6 hours). Recrystallization from ethanol or methanol improves purity .

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

- HRMS : Confirms molecular ion peaks and isotopic patterns.

- ¹H/¹³C-NMR : Identifies substituents on the thiadiazole ring (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and amide protons (δ 10.2–10.8 ppm) .

- FT-IR : Validates C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .

- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen-bonded dimers in crystal packing) .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during characterization?

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : Thiadiazole rings may exhibit keto-enol tautomerism, altering peak splitting. Use deuterated DMSO to stabilize tautomeric forms .

- Solvent artifacts : Residual ethanol in recrystallized samples can mask signals. Dry samples under vacuum (<1 mmHg) for 24 hours .

- Crystallographic vs. solution structures : X-ray data (e.g., orthorhombic P2₁2₁2₁ symmetry) may differ from solution NMR due to packing effects. Compare with computational models (DFT) for validation .

Q. What strategies optimize regioselectivity in thiadiazole ring formation?

Regioselectivity is influenced by:

- Electrophilic directing groups : Electron-withdrawing groups (e.g., 4-chlorobenzamide) direct thiolation to the 5-position of the thiadiazole .

- Catalytic additives : KI or phase-transfer catalysts (e.g., TBAB) enhance sulfur nucleophilicity in heterogeneous reactions .

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts like disulfide linkages .

Q. How can bioactivity assays target bacterial enzymes like acps-PPTase?

- Enzyme inhibition assays : Use purified acps-PPTase in a malachite green phosphate detection system to measure IC₅₀ values .

- Molecular docking : Model the compound’s interaction with the PPTase active site (e.g., PyMOL or AutoDock) to identify key residues (e.g., Arg-122, His-89) .

- Resistance studies : Serial passage assays under sub-MIC conditions (1/4× MIC) assess mutation-driven resistance .

Q. What challenges arise in refining X-ray crystal structures of this compound?

- Disorder in flexible chains : The 4-fluorophenylacetamide moiety may exhibit rotational disorder. Apply SHELXL restraints (SIMU/DELU) to stabilize thermal parameters .

- Hydrogen bonding ambiguity : Use Hirshfeld surface analysis to distinguish classical (N–H⋯N) from non-classical (C–H⋯O/F) interactions .

- Twinned crystals : Check for pseudo-merohedral twinning (PLATON/TWINABS) and refine using a twin law (e.g., -h, -k, l) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.